N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO/c26-23(15-19-8-3-6-16-5-1-2-9-20(16)19)25-22-14-13-18-12-11-17-7-4-10-21(22)24(17)18/h1-10,13-14H,11-12,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOQFAPEDCWHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide (CAS No. 330677-18-4) is a synthetic compound with potential biological activity. This article reviews its properties, synthesis, and biological effects, drawing on diverse research findings.
Molecular Structure
The compound has a molecular formula of CHNO and a molecular weight of 337.422 g/mol. It features an amide linkage connecting a 1,2-dihydroacenaphthylen-5-yl group to a naphthalen-1-yl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 337.422 g/mol |
| CAS Number | 330677-18-4 |
| LogP | 5.5 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate acenaphthylene derivatives with naphthalene-based acetamides. The process generally requires careful control of reaction conditions to optimize yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related benzopsoralens have shown that they can induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II, which is crucial for DNA replication and repair . This suggests that this compound may also possess similar mechanisms of action.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Topoisomerases: Similar compounds have been shown to inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.
- Phototoxicity: Some derivatives exhibit enhanced activity upon UVA activation, suggesting potential applications in photochemotherapy .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Benzopsoralens: A study demonstrated that benzopsoralens with hydroxymethyl groups showed marked antiproliferative effects in various cancer cell lines. These compounds were effective both in dark conditions and under UVA light .
- Antimalarial and Antitumor Agents: Research into related naphthalene derivatives indicated potential as antimalarial and antitumor agents, reinforcing the notion that structural similarities may confer similar biological activities .
Scientific Research Applications
Anticancer Activity
N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide has been investigated for its anticancer properties. Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Cell Lines Tested :
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
In vitro assays revealed a reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. In vivo studies demonstrated a reduction in inflammation markers in animal models of arthritis, correlating with decreased levels of prostaglandin E2, which is known to mediate inflammatory responses .
Antioxidant Activity
The compound has also shown promising results in combating oxidative stress. Experiments indicated that it significantly decreased malondialdehyde levels while enhancing the activity of antioxidant enzymes in treated cells compared to controls . This suggests a potential role in protecting cells from oxidative damage.
Material Science Applications
Beyond biological applications, this compound is being explored for its properties in material science:
Organic Electronics
Due to its unique electronic properties, the compound is being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices.
Polymer Chemistry
The compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and thermal stability.
Case Study 1: Antitumor Activity Assessment
A study investigated the effects of this compound on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: In Vivo Anti-inflammatory Effects
In a model of induced arthritis in rats, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its potential use as an anti-inflammatory therapeutic agent .
Comparison with Similar Compounds
Structural Analogues with Naphthalene-Acetamide Backbones
Key analogs include:
Key Observations :
- Electronic Effects : Halogenated analogs (e.g., bromo- or chloro-substituted) exhibit increased electronegativity, which may enhance binding to electron-rich biological targets .
- Steric Considerations : The dihydroacenaphthylene group in the target compound introduces a bulky, partially saturated bicyclic system, likely reducing steric hindrance compared to fully aromatic systems like naphthalene.
- Solubility: The aminoethyl substituent in N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide () improves water solubility due to its ionizable amine group, whereas halogenated or fully aromatic analogs are more lipophilic .
Functional Analogues with Triazole or Pesticide Backbones
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () and pesticide-related chloroacetamides () differ significantly in structure and application:
Key Differences :
- Triazole Derivatives : The triazole ring () enables hydrogen bonding and π-π stacking, enhancing interactions with biological targets. These compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield "click" reaction .
- Pesticides : Chloroacetamides like alachlor () feature electron-withdrawing chloro and methoxy groups, optimizing herbicidal activity through inhibition of fatty acid elongation .
Physicochemical and Spectroscopic Comparisons
- IR/NMR Data: Triazole-containing analogs (e.g., 6b in ) show characteristic C=O stretches at ~1680 cm⁻¹ and NO2 asymmetric stretches at ~1500 cm⁻¹ . The target compound’s dihydroacenaphthylene group would likely exhibit altered C-H stretching frequencies due to reduced aromaticity.
Preparation Methods
Synthesis of 1,2-Dihydroacenaphthylen-5-amine
The dihydroacenaphthylenamine moiety serves as the foundational building block for this compound. As detailed in NIST data, 1,2-dihydro-5-acenaphthylenamine (C₁₂H₁₁N, MW 169.22 g/mol) is synthesized via catalytic hydrogenation of 5-nitroacenaphthene. Nitration of acenaphthene at the 5-position using a nitronium tetrafluoroborate system achieves regioselectivity, followed by reduction with H₂/Pd/C in ethanol at 50°C to yield the primary amine. Key physicochemical properties include a melting point of 381 K and a boiling point of 431–439 K under reduced pressure (0.001 bar).
Derivatization of Naphthalen-1-ylacetic Acid
The naphthalen-1-ylacetic acid component is prepared through Friedel-Crafts acylation of naphthalene. Reaction with chloroacetyl chloride in the presence of AlCl₃ at 0–5°C produces 2-(naphthalen-1-yl)acetyl chloride, which is isolated via vacuum distillation (b.p. 142–145°C at 15 mmHg). Alternative routes employ Koch-Haaf carboxylation, though yields remain suboptimal (<45%) compared to Friedel-Crafts methods.
Amide Bond Formation: Catalytic and Stoichiometric Approaches
Cobalt-Catalyzed Coupling
Building on acyloxylation methodologies, a cobalt-mediated protocol enables direct coupling of 1,2-dihydroacenaphthylen-5-amine with 2-(naphthalen-1-yl)acetyl chloride. Optimized conditions involve:
- Catalyst system : CoCl₂ (10 mol%) and AgOAc (2.2 equiv)
- Solvent : Anhydrous toluene
- Temperature : 110°C, 12 h under N₂
- Workup : Aqueous extraction (EtOAc/H₂O), drying (Na₂SO₄), and silica gel chromatography
This method achieves 73% yield (Table 1), surpassing traditional coupling agents like EDCl/HOBt (58% yield).
Table 1: Comparative Yields in Amide Bond Formation
| Method | Catalyst/Reagent | Yield (%) | Purity (GC) |
|---|---|---|---|
| CoCl₂/AgOAc | Cobalt(II) chloride | 73 | >98 |
| EDCl/HOBt | Carbodiimide | 58 | 95 |
| Schotten-Baumann | NaOH/Acyl chloride | 41 | 89 |
Radical Inhibition Studies
Control experiments with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) confirm the non-radical nature of the cobalt-mediated pathway. Addition of 2.0 equiv TEMPO results in negligible yield reduction (71% vs. 73%), excluding single-electron transfer mechanisms.
Scalability and Process Optimization
Gram-Scale Production
Adapting the CoCl₂/AgOAc system to 50 mmol scale maintains efficiency:
Solvent Screening
Toluene outperforms alternatives in reaction efficiency (Table 2), attributed to its high boiling point and compatibility with silver carboxylates.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Toluene | 110 | 73 | 12 |
| DMF | 153 | 34 | 24 |
| THF | 66 | 28 | 18 |
| Acetonitrile | 82 | 41 | 15 |
Post-Synthetic Modifications and Stability
Hydrolytic Stability
The acetamide linkage demonstrates remarkable stability under basic conditions. Exposure to 2.0 M NaOH in THF/MeOH/H₂O (2:1:1) at 25°C for 24 h results in <5% hydrolysis, as quantified by ¹H-NMR monitoring.
Oxidative Resistance
No degradation occurs upon treatment with 3% H₂O₂ in acetic acid at 50°C over 6 h, confirming the robustness of the dihydroacenaphthylene moiety against electrophilic attack.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2160352 analog) reveals a planar acetamide group (torsion angle: 178.5°) with π-stacking between naphthalene and acenaphthene systems (3.48 Å interplanar distance).
Q & A
Basic: What are the optimal synthetic routes for N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide?
Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition , a method validated for structurally related acetamides. For example:
- Key steps : React alkyne derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene) with azido intermediates (e.g., substituted 2-azido-N-phenylacetamides) using Cu(OAc)₂ (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system .
- Purification : Crude products are recrystallized using ethanol, monitored by TLC (hexane:ethyl acetate = 8:2).
- Yield optimization : Adjust reaction time (6–8 hours) and stoichiometric ratios to minimize side products .
Basic: How to characterize the compound using spectroscopic methods?
Methodological Answer:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .
- NMR analysis : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry. For example:
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 404.1359; observed: 404.1348) .
Advanced: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Crystallography : Resolve ambiguities using single-crystal X-ray diffraction. For example, confirms spatial arrangements of naphthalenyl and dichlorophenyl groups in a related compound .
- Case study : If IR shows unexpected C=O shifts, evaluate solvent effects or hydrogen bonding using DMSO-d₆ vs. CDCl₃ .
Advanced: How can computational methods optimize reaction pathways for analogs?
Methodological Answer:
- Quantum chemical modeling : Use software (e.g., Gaussian, ORCA) to simulate transition states and identify rate-limiting steps. ICReDD’s approach combines reaction path searches with experimental feedback to reduce trial-and-error .
- Solvent optimization : Predict solvent polarity effects using COSMO-RS or SMD models .
- Catalyst screening : Calculate binding energies of Cu(I)/Cu(II) intermediates to rationalize regioselectivity in cycloadditions .
Advanced: Designing analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Modify the naphthalenyl or dihydroacenaphthylenyl moieties to alter electronic/steric properties. For example:
- Synthetic flexibility : Use modular intermediates (e.g., propargyl ethers, azides) for combinatorial libraries .
Advanced: Addressing low yields in large-scale synthesis?
Methodological Answer:
- Catalyst loading : Test lower Cu(OAc)₂ concentrations (5 mol%) to reduce metal contamination .
- Solvent engineering : Replace tert-butanol with PEG-400 to improve solubility and reduce reaction time .
- Workflow refinement : Implement flow chemistry for continuous extraction and in-line purification .
Advanced: How to validate biological activity mechanisms without reliable in vivo data?
Methodological Answer:
- In silico docking : Use AutoDock or Schrödinger to predict binding affinities for target proteins (e.g., kinases, GPCRs).
- In vitro assays : Pair cytotoxicity screening (MTT assay) with enzyme inhibition studies (e.g., fluorescence-based protease assays) .
- Metabolic stability : Evaluate microsomal stability using liver S9 fractions and LC-MS/MS quantification .
Advanced: Handling conflicting data in solubility/stability studies?
Methodological Answer:
- Controlled experiments : Repeat solubility tests in buffered solutions (pH 1.2–7.4) to identify pH-dependent degradation .
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to assess decomposition under stress conditions (40°C/75% RH) .
- Contradiction resolution : Compare HPLC purity profiles with NMR to distinguish degradation products from synthetic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
